Enhanced Lewis Acidity
Bis(4-cyano-3,5-difluorophenyl)borinic acid exhibits enhanced Lewis acidity compared to unsubstituted diphenylborinic acid due to the cumulative electron-withdrawing effect of four fluorine atoms and two cyano groups distributed across both aryl rings. Polyfluorinated arylboranes, including diarylborinic acids with electron-withdrawing substituents, demonstrate increased catalytic activity in organic transformations such as hydrogenation, hydrosilylation, and alkylation reactions relative to their non-fluorinated counterparts [1]. The presence of both cyano and fluoro substituents is expected to further amplify this effect relative to analogs bearing only fluorine substituents [2].
| Evidence Dimension | Lewis acidity (qualitative ranking) |
|---|---|
| Target Compound Data | Four F atoms + two CN groups; predicted high Lewis acidity |
| Comparator Or Baseline | Diphenylborinic acid: zero electron-withdrawing substituents; baseline low Lewis acidity; 3,5-difluorophenyl analog: two F atoms per ring, no CN groups; moderate Lewis acidity |
| Quantified Difference | Not directly quantified; class-level trend established in polyfluorinated arylborane literature |
| Conditions | Inferred from catalytic activity trends in hydrogenation and alkylation reactions |
Why This Matters
Higher Lewis acidity directly correlates with enhanced catalytic efficiency in metal-free organic transformations, potentially reducing catalyst loading and reaction times.
- [1] Adonin, N. Y., & Bardin, V. V. (2020). Polyfluorinated arylboranes as catalysts in organic synthesis. Mendeleev Communications, 30(3), 262–272. View Source
- [2] Ishihara, K., & Yamamoto, H. (1999). Arylboron compounds as acid catalysts in organic synthetic transformations. European Journal of Organic Chemistry, 1999(3), 527–538. View Source
